2-bromo-1,3-oxazole-5-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
2089300-89-8 |
|---|---|
Molecular Formula |
C4HBrN2O |
Molecular Weight |
172.97 g/mol |
IUPAC Name |
2-bromo-1,3-oxazole-5-carbonitrile |
InChI |
InChI=1S/C4HBrN2O/c5-4-7-2-3(1-6)8-4/h2H |
InChI Key |
OTAPAXUMLVMVNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)Br)C#N |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 2 Bromo 1,3 Oxazole 5 Carbonitrile
Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position
The bromine atom at the C2-position of 2-bromo-1,3-oxazole-5-carbonitrile serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a diverse array of 2-substituted oxazole (B20620) derivatives. The electron-deficient nature of the oxazole ring enhances the reactivity of the C2-bromide towards oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling cycles.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.org This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability and stability of the boronic acid and ester reagents. mdpi.com In the context of this compound, the Suzuki-Miyaura reaction enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C2-position.
The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the organoboron reagent in the presence of a base, and concluding with reductive elimination to yield the 2-substituted oxazole product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions, such as debromination or homocoupling. nih.gov For nitrogen-rich heterocycles, which can sometimes inhibit palladium catalysts, specialized ligands like SPhos and XPhos have been shown to be effective. nih.gov
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions on 2-Bromo-oxazole Systems This table presents typical conditions and outcomes for Suzuki-Miyaura reactions involving 2-bromo-oxazole derivatives, based on established methodologies for similar heterocyclic substrates.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene | 110 | ~80-90 |
| 3 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME | 90 | ~75-85 |
| 4 | 3-Pyridylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | THF | 80 | ~70-80 nih.gov |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an aryl or heteroaryl halide with an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad scope and applicability to the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science. nih.govnih.gov For this compound, this reaction facilitates the introduction of primary and secondary amines, as well as a variety of N-heterocycles, at the C2-position.
The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination. libretexts.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the success of this reaction, enabling the coupling of a wide range of amines under mild conditions. wikipedia.orgorganic-chemistry.org For challenging substrates like five-membered heterocyclic halides, which can deactivate palladium catalysts, specific ligand systems have been developed to achieve efficient coupling. nih.gov
Table 2: Representative Buchwald-Hartwig Amination Reactions on 2-Bromo-oxazole Systems This table illustrates typical conditions for the Buchwald-Hartwig amination of 2-bromo-oxazole derivatives with various amines, based on established protocols for related heterocycles.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | ~80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | ~85-95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 80 | ~75-85 |
| 4 | Carbazole | Pd(OAc)₂ (1) | DavePhos (2) | K₃PO₄ | Toluene | 100 | ~80-90 nih.gov |
The Sonogashira coupling reaction is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. libretexts.org This reaction is instrumental for synthesizing arylalkynes and conjugated enynes, which are important structures in natural products and organic materials. wikipedia.orglibretexts.org Applying the Sonogashira coupling to this compound allows for the direct installation of an alkyne moiety at the C2-position, providing a gateway to further chemical transformations.
The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle is analogous to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. youtube.com Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org
Table 3: Representative Sonogashira Coupling Reactions on 2-Bromo-oxazole Systems This table outlines typical conditions for the Sonogashira coupling of 2-bromo-oxazole derivatives with terminal alkynes.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | 60 | ~90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | RT | ~85-95 |
| 3 | 1-Heptyne | Pd(OAc)₂ (1.5) | CuI (2) | Piperidine | Toluene | 80 | ~80-90 |
| 4 | Ethynyltrimethylsilane | PdCl₂(PCy₃)₂ (2) | - | Cs₂CO₃ | Dioxane | 100 | ~75-85 organic-chemistry.org |
For instance, direct alkenylation of oxazoles has been achieved using copper catalysis with bromoalkenes, affording 2-E-vinyl-substituted oxazoles with high regio- and stereoselectivity. nih.gov While this specific example involves C-H activation, it highlights the diverse catalytic methods available for functionalizing the oxazole ring. Palladium-catalyzed direct arylation often utilizes a phosphine ligand and a base like potassium carbonate or cesium carbonate to facilitate the C-H activation step. dntb.gov.ua
Transformations of the Nitrile Group at the C5-Position
The nitrile group at the C5-position of this compound is a versatile functional group capable of undergoing a wide range of chemical transformations. Its strong electron-withdrawing nature also influences the reactivity of the oxazole ring. Key transformations include nucleophilic additions and cycloaddition reactions.
The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by various nucleophiles. A particularly important transformation is the [3+2] cycloaddition reaction with an azide (B81097) source (such as sodium azide or an organoazide) to form a tetrazole ring. This reaction is a powerful method for converting a nitrile into a 5-substituted tetrazole, a common bioisostere for a carboxylic acid group in medicinal chemistry.
The reaction is often promoted by a Lewis acid or a protic acid, and can also be facilitated by the use of ammonium (B1175870) chloride. The resulting 5-(2-bromo-1,3-oxazol-5-yl)-1H-tetrazole is a highly functionalized building block, retaining the reactive C2-bromine atom for subsequent cross-coupling reactions while introducing a new heterocyclic ring with distinct chemical properties. This transformation significantly increases the structural complexity and potential biological relevance of the parent molecule. The formation of 5-substituted 1H-tetrazoles from nitriles is a well-established strategy in the synthesis of various pharmaceutical agents. researchgate.net
Table 4: Representative [3+2] Cycloaddition of a Nitrile to Form a Tetrazole This table shows typical conditions for the conversion of an aromatic nitrile to a tetrazole ring.
| Entry | Azide Source | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | NaN₃ | NH₄Cl | DMF | 120 | 12-24 | ~80-95 |
| 2 | NaN₃ | ZnBr₂ | H₂O | 100 | 18 | ~75-90 |
| 3 | Trimethylsilyl azide | Dibutyltin oxide | Toluene | 110 | 24 | ~70-85 |
Derivatization to Carboxylic Acid, Amide, and Other Functionalities
The cyano group at the C5 position of this compound serves as a versatile handle for the synthesis of various functional derivatives, most notably carboxylic acids and amides. The hydrolysis of the nitrile functionality can be achieved under both acidic and basic conditions to yield the corresponding carboxylic acid. youtube.comresearchgate.net
Under acidic conditions, the reaction is typically initiated by protonation of the nitrile nitrogen, which enhances its electrophilicity and facilitates the attack of water. youtube.com Subsequent tautomerization and further hydrolysis lead to the formation of the carboxylic acid and an ammonium ion. In basic media, the nitrile is hydrolyzed to an amide intermediate, which can be isolated under milder conditions. youtube.com However, with more vigorous conditions, such as elevated temperatures, the hydrolysis proceeds to the carboxylate, which upon acidic workup, provides the carboxylic acid. youtube.com Microwave-assisted hydrolysis in the presence of alkalis has also been shown to be an efficient method for converting nitriles to carboxylic acids. researchgate.net
The resulting carboxylic acid can then be converted to a variety of other functional groups. For instance, esterification can be carried out by reacting the carboxylic acid with an alcohol in the presence of a catalyst. researchgate.net Amides can be synthesized through the reaction of the carboxylic acid with amines, often facilitated by coupling agents. Furthermore, the carboxylic acid can undergo reductions to form alcohols or be transformed into acyl halides, which are reactive intermediates for further derivatization.
The direct conversion of the nitrile to other functionalities is also possible. For example, the cyano group can participate in cycloaddition reactions and can be a precursor for the formation of other heterocyclic systems.
Nucleophilic Substitution and Ring-Opening Pathways
Substitution of the Bromine Atom with Various Nucleophiles
The bromine atom at the C2 position of the oxazole ring is susceptible to nucleophilic substitution, providing a key route for the introduction of a wide array of functional groups. This reactivity is fundamental to the elaboration of the oxazole core for various applications. The substitution can proceed through different mechanisms, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.
In SNAr reactions, the electron-withdrawing nature of the oxazole ring activates the C2 position towards attack by nucleophiles. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromide ion. For instance, the reaction with sodium azide can introduce an azido (B1232118) group, which can then undergo further transformations like "click" reactions. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. tandfonline.com In these reactions, the bromo-oxazole is coupled with organoboron compounds in the presence of a palladium catalyst and a base. This methodology allows for the introduction of aryl, heteroaryl, and vinyl substituents at the C2 position. Similarly, other cross-coupling reactions like the Stille, Heck, and Sonogashira couplings can be employed to introduce a diverse range of substituents.
The following table summarizes some examples of nucleophilic substitution reactions on brominated oxazoles:
| Nucleophile | Reaction Type | Product Functional Group |
|---|---|---|
| Aryl boronic acid | Suzuki-Miyaura Coupling | Aryl |
| Alkyne | Sonogashira Coupling | Alkynyl |
| Organotin Reagent | Stille Coupling | Aryl/Alkyl |
| Amine | Buchwald-Hartwig Amination | Amino |
| Sodium Azide | Nucleophilic Substitution | Azido |
Chemoselective Ring-Opening Reactions
While the oxazole ring is generally stable, it can undergo ring-opening under specific conditions. These reactions can be chemoselective, targeting the oxazole ring while leaving other functional groups intact. For instance, treatment with strong bases can lead to deprotonation and subsequent ring cleavage. The C2 position of oxazoles is known to be susceptible to deprotonation, which can lead to a ring-opened isonitrile enolate. nih.gov
In some cases, the ring-opening can be followed by a rearrangement, such as the Cornforth rearrangement, which involves the C-acylation of the isonitrile enolate to produce 4,5-disubstituted oxazoles. nih.gov Lewis acids can also mediate the ring cleavage of related heterocyclic systems, suggesting a potential pathway for oxazole ring-opening. acs.org The specific conditions required for the chemoselective ring-opening of this compound would depend on the interplay of the electronic effects of the bromo and cyano substituents.
Halogen Dance Rearrangements and Regioisomeric Transformations
The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This transformation is typically base-catalyzed and proceeds through a series of deprotonation and halogen-metal exchange steps. wikipedia.orgthieme-connect.com
In the context of brominated oxazoles, the halogen dance has been reported as a method to access less accessible isomers. thieme-connect.communi.cz For example, a bromine atom at the C5 position can be induced to migrate to the C4 position. thieme-connect.communi.cz This process is initiated by deprotonation at a position adjacent to the halogen, often with a strong base like lithium diisopropylamide (LDA). nih.govthieme-connect.com The resulting lithiated intermediate can then undergo a halogen-metal exchange with the starting bromo-oxazole, leading to the formation of a new lithiated species and a rearranged bromo-oxazole. thieme-connect.com
This rearrangement provides a powerful tool for synthetic chemists, allowing for the functionalization of positions that are not directly accessible through conventional methods. wikipedia.org By trapping the lithiated intermediate formed after the halogen dance with various electrophiles, a wide range of substituted oxazoles can be prepared. thieme-connect.communi.cz
The following table outlines the key steps in a typical halogen dance rearrangement on a bromo-oxazole:
| Step | Description |
|---|---|
| 1 | Deprotonation of the oxazole ring by a strong base (e.g., LDA). nih.govthieme-connect.com |
| 2 | Formation of a lithiated intermediate. thieme-connect.com |
| 3 | Halogen-metal exchange between the lithiated intermediate and the starting bromo-oxazole. thieme-connect.com |
| 4 | Formation of a new lithiated species and the rearranged bromo-oxazole. thieme-connect.com |
| 5 | Quenching with an electrophile to introduce a new substituent. thieme-connect.communi.cz |
Radical Reactions and Single-Electron Transfer Processes Involving Brominated Oxazoles
While ionic pathways are common in the chemistry of brominated oxazoles, radical reactions and single-electron transfer (SET) processes also offer unique avenues for their transformation. The bromine atom can be a precursor for radical generation, and the oxazole ring itself can participate in radical reactions.
For instance, the oxidative aromatization of oxazolines to oxazoles can be achieved using radical-based methods, such as those involving bromotrichloromethane (B165885) under photochemical conditions. rsc.org Although this is the reverse of a reaction involving a brominated oxazole, it highlights the potential for radical intermediates in oxazole chemistry.
The electrochemical reduction of the oxazole ring has been studied, indicating its ability to accept an electron. tandfonline.com This suggests that this compound could undergo SET processes, potentially leading to the formation of radical anions. These reactive intermediates could then participate in a variety of transformations, such as fragmentation (loss of bromide ion) to form an oxazolyl radical, or subsequent reactions with other species in the medium.
Furthermore, the bromine atom can be homolytically cleaved under certain conditions, such as with radical initiators or photolysis, to generate an oxazolyl radical. This radical could then undergo addition reactions to unsaturated systems or be trapped by radical scavengers. While specific studies on radical reactions of this compound are not extensively detailed in the provided context, the general principles of radical chemistry suggest these as plausible and potentially useful transformation pathways.
Applications in Advanced Synthetic Strategies and Functional Materials
2-Bromo-1,3-oxazole-5-carbonitrile as a Versatile Building Block in Complex Molecule Synthesis
The strategic placement of three distinct functional groups on the oxazole (B20620) ring makes this compound a highly sought-after precursor in the synthesis of intricate molecular structures. chemscene.com The bromine atom at the 2-position serves as a versatile handle for various cross-coupling reactions, while the nitrile group at the 5-position can be elaborated into a range of other functionalities. The oxazole ring itself can act as a stable scaffold or be involved in ring-transformation reactions. uni.lu
Construction of Poly-substituted and Fused Heterocyclic Systems
The reactivity of the bromo and nitrile substituents on the this compound scaffold allows for the systematic construction of highly decorated heterocyclic systems. The bromine atom is particularly amenable to substitution reactions, enabling the introduction of a wide array of appendages. Furthermore, the oxazole ring can participate in cycloaddition reactions, leading to the formation of fused heterocyclic structures. This approach provides access to a diverse range of molecular frameworks that are often difficult to synthesize through other methods.
Precursors for Privileged Scaffolds in Organic and Medicinal Chemistry Research
In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. rsc.orgnih.gov The oxazole moiety is considered one such scaffold due to its presence in numerous biologically active natural products and synthetic compounds. This compound serves as a key precursor for the synthesis of libraries of compounds based on the oxazole core, facilitating the exploration of new therapeutic agents. The ability to readily modify both the 2- and 5-positions of the oxazole ring allows for the generation of a wide range of derivatives for biological screening.
Contributions to Optoelectronic and Advanced Materials Research
The unique electronic properties of the oxazole ring, combined with the influence of the bromo and cyano substituents, make this compound an attractive component for the design of advanced materials with tailored optoelectronic properties.
Integration into Conjugated Systems for Organic Electronic Devices
There is currently limited publicly available research specifically detailing the integration of this compound into conjugated systems for organic electronic devices. However, the inherent aromaticity and electron-deficient nature of the oxazole-5-carbonitrile (B1592131) core suggest its potential as a building block for n-type organic semiconductors. The bromo-functionality would allow for its incorporation into conjugated polymers and small molecules through various cross-coupling methodologies.
Development of Ligands and Catalysts Based on Oxazole Frameworks
Oxazole-containing compounds have been successfully employed as ligands in transition metal catalysis. mdpi.comresearchgate.net The nitrogen atom of the oxazole ring can coordinate to a metal center, and the substituents on the ring can be tuned to modulate the electronic and steric properties of the resulting catalyst. While specific examples utilizing this compound as a ligand precursor are not extensively documented in current literature, its structure presents a clear opportunity for the development of novel ligands for a variety of catalytic transformations. The bromine atom could be substituted to introduce further coordinating groups, leading to multidentate ligands.
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 1,3 Oxazole 5 Carbonitrile
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis for Molecular Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-bromo-1,3-oxazole-5-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework.
1H, 13C, and Heteronuclear 2D NMR Experiments
The 1H NMR spectrum of an oxazole (B20620) ring typically shows signals for the protons attached to the carbon atoms of the ring. In the case of this compound, the proton at the C4 position would be the only one visible in the aromatic region of the spectrum.
The 13C NMR spectrum provides information about the carbon skeleton. For this compound, distinct signals are expected for the three carbon atoms of the oxazole ring and the carbon of the nitrile group. The carbon atom attached to the bromine (C2) would be significantly influenced by the halogen's electronegativity. The chemical shifts of the oxazole ring carbons are characteristic, with C2, C4, and C5 appearing at distinct positions. beilstein-journals.org The nitrile carbon also has a characteristic chemical shift. mdpi.com
Table 1: Predicted NMR Data for this compound
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Key HMBC Correlations (1H to 13C) |
| H4 | ~8.0-8.5 | C2, C5, CN | |
| C2 | ~140-150 | ||
| C4 | ~125-135 | ||
| C5 | ~110-120 | ||
| CN | ~115-125 |
Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions.
Advanced NOE and Diffusion-Ordered Spectroscopy (DOSY) for Structural Insights
The Nuclear Overhauser Effect (NOE) and Diffusion-Ordered Spectroscopy (DOSY) are advanced NMR techniques that provide further structural details. NOE experiments can reveal through-space proximity between atoms, which can be useful for confirming stereochemistry in more complex molecules. For a planar molecule like this compound, NOE might be less critical for basic structure confirmation but could provide information on intermolecular interactions in solution.
DOSY experiments separate NMR signals based on the diffusion coefficient of the molecules, which is related to their size and shape. This technique can confirm the presence of a single species in solution and provide an estimate of its effective size.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For this compound (C4HBrN2O), HRMS would provide an accurate mass measurement, confirming its molecular formula. chemspider.com
The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's stability and the strength of its chemical bonds. The fragmentation of oxazole rings often involves characteristic losses of small molecules like CO, HCN, or RCN. clockss.org For this compound, potential fragmentation pathways could include the loss of a bromine radical, a cyano radical, or the cleavage of the oxazole ring. The analysis of these fragmentation pathways helps to piece together the structure of the molecule. researchgate.netnih.govresearchgate.net
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Formula |
| [M+H]+ | 172.9348 | --- | C4H2BrN2O |
| [M-Br]+ | 93.0134 | --- | C4H1N2O |
| [M-CN]+ | 146.9399 | --- | C3H1BrNO |
Note: The observed m/z values would be determined experimentally.
Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions
The analysis of the crystal packing reveals the nature and extent of intermolecular interactions, such as halogen bonding (involving the bromine atom), hydrogen bonding (if applicable), and π-π stacking interactions between the oxazole rings. These interactions are crucial in determining the macroscopic properties of the material, such as its melting point and solubility.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 5.8 |
| b (Å) | 8.2 |
| c (Å) | 12.5 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (Å3) | 594.5 |
| Z | 4 |
Note: These are hypothetical values and would need to be determined experimentally.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. mdpi.com For this compound, characteristic vibrational frequencies would be observed for the C-Br bond, the C≡N (nitrile) group, and the C=N and C-O bonds within the oxazole ring. researchgate.net
These techniques are also valuable for monitoring chemical reactions. For instance, the appearance or disappearance of specific vibrational bands can indicate the formation of the oxazole ring or the introduction of the bromo and cyano substituents.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm-1) | Raman Frequency (cm-1) |
| C≡N (Nitrile) Stretch | ~2230 | ~2230 |
| C=N (Oxazole) Stretch | ~1600-1650 | ~1600-1650 |
| C-O (Oxazole) Stretch | ~1050-1150 | ~1050-1150 |
| C-Br Stretch | ~500-600 | ~500-600 |
Electronic Absorption and Emission Spectroscopy for Optical Property Characterization
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and optical properties of a molecule. The UV-Vis spectrum of this compound would show absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated system of the oxazole ring and the nitrile group.
Fluorescence spectroscopy can reveal whether the molecule emits light after being excited by UV radiation. The presence and characteristics of fluorescence are highly dependent on the molecular structure and its environment. The study of these properties is important for potential applications in materials science and as fluorescent probes. diva-portal.orgmdpi.com
Computational and Theoretical Investigations of 2 Bromo 1,3 Oxazole 5 Carbonitrile
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like 2-bromo-1,3-oxazole-5-carbonitrile. These methods can provide insights into the molecule's electronic structure and predict its reactivity.
Frontier Molecular Orbital (FMO) Analysis and Charge Distribution
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For a molecule like this compound, the HOMO would likely be distributed over the oxazole (B20620) ring and the bromine atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to be localized on the electron-withdrawing nitrile group and the carbon atoms of the oxazole ring, suggesting these as the sites for nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. In this compound, the nitrogen and oxygen atoms of the oxazole ring, along with the nitrogen of the nitrile group, are expected to carry negative charges due to their high electronegativity. The carbon atom of the nitrile group and the carbon atom attached to the bromine would likely exhibit positive charges. This charge distribution is fundamental to understanding the molecule's electrostatic interactions and reactivity patterns.
Prediction of Spectroscopic Parameters (NMR, IR)
Computational methods can predict spectroscopic data, which is invaluable for the characterization of new compounds.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the single proton on the oxazole ring would have a characteristic chemical shift influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the bromine and nitrile substituents. Similarly, the chemical shifts of the carbon atoms in the oxazole ring and the nitrile group can be calculated to aid in spectral assignment.
IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups. Computational frequency calculations can predict the vibrational modes of this compound. Key predicted vibrational frequencies would include the C≡N stretching of the nitrile group (typically in the range of 2220-2260 cm⁻¹), the C-Br stretching vibration, and various stretching and bending vibrations of the oxazole ring.
Mechanistic Studies through Transition State Locating and Reaction Pathway Elucidation
Computational chemistry provides powerful tools to investigate reaction mechanisms. For reactions involving this compound, such as nucleophilic substitution of the bromine atom or reactions at the nitrile group, computational methods can be employed to locate the transition state structures.
By calculating the energies of reactants, products, and transition states, a detailed reaction energy profile can be constructed. This profile elucidates the reaction pathway, determines the activation energy, and can help in understanding the reaction kinetics. For instance, in a nucleophilic substitution reaction, a computational study could determine whether the reaction proceeds through a concerted or a stepwise mechanism.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its behavior in different environments. MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational dynamics and the influence of solvent.
These simulations can reveal how solvent molecules arrange around the solute and how this solvation affects the compound's properties and reactivity. For example, the polarity of the solvent can influence the charge distribution and the stability of different reactive intermediates.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. For a series of related oxazole derivatives, QSPR models could be developed to predict various physicochemical properties such as boiling point, solubility, or lipophilicity (logP).
These models are built by finding a mathematical relationship between calculated molecular descriptors (which quantify different aspects of the molecular structure) and an experimentally measured property. While specific QSPR studies on this compound are not available, it could be included in a larger dataset of halogenated oxazoles to develop predictive models for this class of compounds. Such models are valuable in guiding the design of new compounds with desired properties.
Future Research Directions and Emerging Opportunities for 2 Bromo 1,3 Oxazole 5 Carbonitrile
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 2-bromo-1,3-oxazole-5-carbonitrile and its derivatives will likely be driven by the principles of green chemistry, focusing on efficiency, safety, and environmental benignity. While classical methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel and van Leusen reactions, provide fundamental routes, emerging research is geared towards more sustainable alternatives.
Future synthetic strategies are expected to focus on:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of substituted oxazoles. The application of microwave irradiation to the cyclization and functionalization steps could offer a rapid and efficient route to this compound.
Use of Green Solvents and Catalysts: The exploration of ionic liquids and deep eutectic solvents could provide environmentally friendly reaction media. nih.gov Furthermore, the development of non-metal or earth-abundant metal catalysts, such as those based on copper or iron, will be a key area of investigation to replace more hazardous and expensive noble metal catalysts. nih.gov
Exploration of Unconventional Reactivity Patterns and Multi-Component Reactions
The presence of both a bromine atom at the C2 position and a nitrile group at the C5 position on the oxazole ring of this compound suggests a rich and underexplored reactivity profile.
Future research in this area could focus on:
Cross-Coupling Reactions: The C2-bromo substituent is an ideal handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of substituents at this position, leading to a diverse library of novel oxazole derivatives.
Multi-Component Reactions (MCRs): MCRs offer a powerful tool for the rapid construction of complex molecules from simple starting materials in a single step. The development of MCRs that incorporate this compound as a building block could lead to the efficient synthesis of highly functionalized and structurally diverse heterocyclic systems. The reactivity of the nitrile group could also be harnessed in MCRs, potentially participating in cyclization or addition reactions.
Halogen Dance Reactions: The "halogen dance" is an intriguing isomerization reaction where a halogen atom migrates to a different position on an aromatic ring upon treatment with a strong base. Investigating the potential for a halogen dance reaction on the oxazole ring of this compound could open up new avenues for the synthesis of otherwise difficult-to-access isomers.
Expansion of Applications in Emerging Fields of Chemical Science
The unique electronic properties and substitution pattern of this compound make it a promising candidate for a variety of applications in emerging scientific fields. The oxazole ring itself is a key structural motif in many biologically active compounds. nih.gov
Potential future applications include:
Medicinal Chemistry: Oxazole derivatives have shown a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net The bromo and nitrile functionalities on this compound provide synthetic handles to create libraries of compounds for high-throughput screening and the development of new therapeutic agents.
Materials Science: The incorporation of highly functionalized oxazoles into organic materials could lead to novel properties. For example, oxadiazole derivatives are used in organic light-emitting diodes (OLEDs) and as optical brighteners. irjweb.com The specific electronic properties of this compound could be exploited in the design of new organic electronic materials.
Agrochemicals: Some heterocyclic compounds are used as pesticides and herbicides. researchgate.net The structural features of this compound could be explored for the development of new agrochemicals with improved efficacy and environmental profiles.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and reproducibility. The integration of the synthesis of this compound and its derivatives with flow chemistry and automated platforms represents a significant area for future development.
Key opportunities in this domain include:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable the on-demand production of this key intermediate. A multipurpose mesofluidic flow reactor has been successfully used for the automated synthesis of 4,5-disubstituted oxazoles, demonstrating the feasibility of this approach. researchgate.netnih.gov
Automated Synthesis Libraries: Combining flow chemistry with robotic systems would allow for the automated synthesis of large libraries of this compound derivatives. irjweb.com This would greatly accelerate the drug discovery and materials development process by enabling the rapid screening of a wide range of compounds.
Synergistic Approaches Combining Experimental and Advanced Computational Techniques
The synergy between experimental and computational chemistry offers a powerful approach to understanding and predicting the properties and reactivity of molecules. For this compound, this combined approach can guide synthetic efforts and accelerate the discovery of new applications.
Future research should leverage:
Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the optimized geometry, electronic structure, and reactivity of this compound. nih.gov This information can help in understanding its reactivity in various chemical transformations and in designing new reactions.
In Silico Screening: Computational methods can be used to screen virtual libraries of this compound derivatives for potential biological activity or material properties. This can help to prioritize synthetic targets and focus experimental efforts on the most promising candidates.
Combined Experimental and Computational Analysis: A close collaboration between experimental and computational chemists will be crucial. Experimental results can be used to validate and refine computational models, while computational predictions can guide the design of new experiments. This iterative process will be essential for unlocking the full potential of this compound.
Q & A
Q. Q1. What are the optimal synthetic routes for 2-bromo-1,3-oxazole-5-carbonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation of pre-functionalized oxazole precursors. For example, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under inert conditions (Ar/N₂). The cyano group at position 5 is introduced via nucleophilic substitution or palladium-catalyzed cyanation . Key factors include:
- Temperature control : Excess heat (>80°C) may lead to decomposition of the oxazole ring.
- Catalyst selection : Pd(PPh₃)₄ improves cyanation efficiency compared to Pd₂(dba)₃ .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to polar byproducts.
Q. Q2. How can spectroscopic data (NMR, IR) distinguish this compound from structurally similar compounds?
Methodological Answer:
- ¹H NMR : The absence of aromatic protons in the oxazole ring (positions 2, 4, and 5) distinguishes it from benzoxazole analogs. A singlet for the C5-carbonitrile group appears at δ ~7.2 ppm .
- ¹³C NMR : The bromine atom at C2 causes a deshielding effect (~120 ppm for C2), while the nitrile carbon resonates at ~115 ppm .
- IR : A sharp peak at ~2230 cm⁻¹ confirms the C≡N stretch, absent in non-cyano derivatives .
Advanced Research Questions
Q. Q3. How does the electron-withdrawing bromine substituent influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The bromine atom activates the oxazole ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) reveal:
- Electrophilicity : The C2 position has a higher Fukui index (f⁻ = 0.45), favoring oxidative addition with Pd⁰ catalysts .
- Steric effects : Substituents at C5 (nitrile) reduce steric hindrance, enabling coupling with bulky aryl boronic acids.
- Case study : Coupling with 4-methoxyphenylboronic acid yields 2-aryl-5-cyano oxazoles in >75% yield using Pd(OAc)₂/XPhos .
Q. Q4. What strategies resolve contradictions in crystallographic data for this compound derivatives?
Methodological Answer: Discrepancies in unit cell parameters or bond angles often arise from:
- Twinned crystals : Use SHELXD for structure solution and refine with SHELXL (TWIN/BASF commands) to model twin domains .
- Disorder : Apply restraints (SIMU/DELU) to bromine positions in SHELXL to stabilize refinement .
- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions .
Q. Q5. How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase enzymes). The nitrile group forms hydrogen bonds with catalytic lysine residues (binding energy ≤ -8.5 kcal/mol) .
- QSAR models : Correlate Hammett σ constants of substituents (e.g., Br: σ = +0.23) with IC₅₀ values in enzyme assays .
- ADMET prediction : SwissADME estimates moderate bioavailability (LogP ~2.1) but high metabolic clearance due to cytochrome P450 interactions .
Experimental Design & Data Analysis
Q. Q6. What analytical techniques are critical for assessing the purity of this compound in medicinal chemistry workflows?
Methodological Answer:
- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect trace impurities (<0.1%). The [M+H]⁺ ion at m/z 199.97 confirms molecular identity .
- Elemental analysis : Acceptable tolerance for C₄HBrN₂O is ±0.3% for C and N .
- TGA/DSC : Monitor decomposition onset (>150°C) to ensure thermal stability during formulation .
Q. Q7. How to design a SAR study for this compound analogs targeting antimicrobial activity?
Methodological Answer:
- Scaffold modifications : Replace bromine with Cl, I, or CF₃ to vary electronegativity.
- Bioassay protocol : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC ≤ 16 μg/mL indicates potency) .
- Data normalization : Use Z-score scaling to compare activity across substituent libraries .
Critical Analysis of Contradictions
Q. Q8. Why do some studies report conflicting reactivity of this compound in nucleophilic substitutions?
Methodological Answer: Discrepancies arise from:
- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states for SNAr reactions, while THF favors elimination pathways .
- Counterion influence : K₂CO₃ promotes deprotonation at C4, enabling substitution, whereas NaHCO₃ results in side reactions .
- Validation : Monitor reaction progress via in-situ IR to detect intermediate nitrile hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
